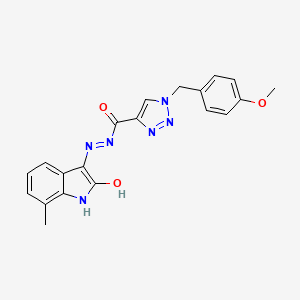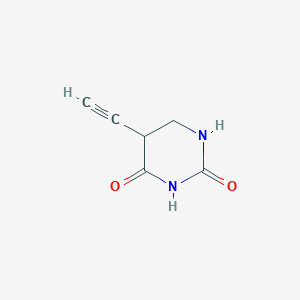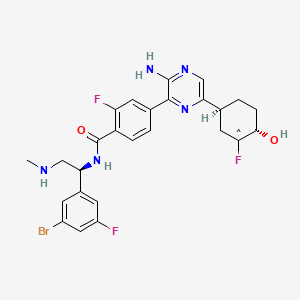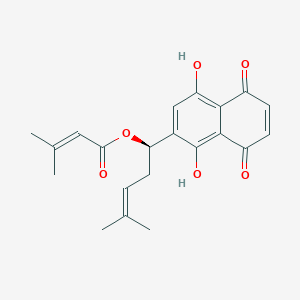
zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound features a zinc ion coordinated to a tetraphenylporphyrin ligand, making it a subject of interest in various fields of research due to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the following steps:
Formation of the Porphyrin Ligand: The tetraphenylporphyrin ligand is synthesized through the condensation of pyrrole with benzaldehyde under acidic conditions
Metalation: The synthesized tetraphenylporphyrin is then reacted with a zinc salt, such as zinc acetate, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Tetraphenylporphyrin: Using large reactors to carry out the Adler-Longo synthesis.
Metalation in Continuous Flow Reactors: The metalation step is optimized for continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenyl groups in the porphyrin ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like nitronium ion, halogens, and sulfonyl chlorides.
Major Products
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents on the phenyl rings.
科学的研究の応用
Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.
Biology: Studied for its role in mimicking natural enzymes and its potential in bioinorganic chemistry.
Medicine: Investigated for its photodynamic therapy applications in cancer treatment.
Industry: Utilized in the development of sensors and photovoltaic devices.
作用機序
The compound exerts its effects primarily through its ability to coordinate with various substrates and facilitate electron transfer reactions. The zinc ion plays a crucial role in stabilizing the porphyrin ring and enhancing its reactivity. The molecular targets and pathways involved include:
Electron Transfer: Facilitates redox reactions by acting as an electron mediator.
Substrate Binding: The porphyrin ring can bind to various substrates, enabling catalytic transformations.
類似化合物との比較
Similar Compounds
- Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Iron;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Manganese;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
Uniqueness
Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is unique due to its specific coordination chemistry and the stability imparted by the zinc ion. Unlike its copper and iron counterparts, the zinc complex is less prone to redox cycling, making it more stable under various conditions.
特性
分子式 |
C44H34N4Zn-2 |
|---|---|
分子量 |
684.1 g/mol |
IUPAC名 |
zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C44H34N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
InChIキー |
QAGQNKLOUXHHKK-RZRDJKQOSA-N |
異性体SMILES |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Zn+2] |
正規SMILES |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)







![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)

